molecular formula C19H21N3O5S B11002736 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide

Cat. No.: B11002736
M. Wt: 403.5 g/mol
InChI Key: XRYDJIFEMZPSLJ-UHFFFAOYSA-N
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Description

N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide is a glycinamide derivative featuring a 4-phenoxyphenyl group and a carbamoyl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone-containing ligands.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O5S/c23-18(12-20-19(24)22-15-10-11-28(25,26)13-15)21-14-6-8-17(9-7-14)27-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,21,23)(H2,20,22,24)

InChI Key

XRYDJIFEMZPSLJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: The dioxidotetrahydrothiophene ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced by reacting the dioxidotetrahydrothiophene with an isocyanate derivative under mild conditions.

    Formation of the Phenoxyphenyl Group: The phenoxyphenyl group is synthesized through a nucleophilic aromatic substitution reaction involving phenol and a halogenated benzene derivative.

    Coupling with Glycinamide: The final step involves coupling the intermediate compounds with glycinamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions.

Industrial Production Methods

Industrial production of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxidotetrahydrothiophene ring, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine derivative.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of catalysts like Lewis acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized phenoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional group variations among glycinamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide 4-Phenoxyphenyl, tetrahydrothiophene dioxide carbamoyl ~435 (estimated) High lipophilicity (phenoxy), polar sulfone for solubility
N²-[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)glycinamide 3-Hydroxyphenyl, tetrahydrothiophene dioxide carbamoyl ~365 (estimated) Reduced lipophilicity (hydroxyl group), potential for hydrogen bonding
N²-(2-Fluorophenyl)-N²-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide 2-Fluorophenyl, methylsulfonyl, 4-phenoxyphenyl 414.45 Electron-withdrawing fluorine, sulfonyl group enhances metabolic stability
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide 4-Methoxyphenyl, 3-nitrophenyl, phenylsulfonyl ~480 (estimated) Nitro group (electron-deficient), methoxy enhances lipophilicity

Functional Group Analysis

Tetrahydrothiophene Dioxide vs. Sulfonyl/Methylsulfonyl Groups: The tetrahydrothiophene dioxide in the target compound provides a rigid, polar sulfone group, which may improve aqueous solubility compared to methylsulfonyl () or phenylsulfonyl () groups. However, methylsulfonyl in ’s compound could enhance metabolic stability due to reduced steric hindrance .

Aromatic Substituents: The 4-phenoxyphenyl group in the target compound increases lipophilicity compared to 3-hydroxyphenyl () or 4-methoxyphenyl (). This may enhance blood-brain barrier penetration but reduce solubility .

Carbamoyl vs. Sulfonamide Linkages :

  • The carbamoyl group in the target compound offers hydrogen-bonding capability, which may facilitate interactions with biological targets. In contrast, sulfonamide linkages () provide stronger acidity (pKa ~1–2) and rigidity, affecting pharmacokinetic profiles .

Pharmacological Implications (Inferred)

  • Solubility: The sulfone in the target compound likely improves solubility over purely aromatic derivatives (e.g., ), though this may be offset by the bulky phenoxy group.
  • Metabolic Stability : Fluorine () and methylsulfonyl groups may confer resistance to oxidative metabolism compared to the hydroxyl group in .
  • Target Affinity: The phenoxy group’s bulk may hinder binding to compact active sites but improve selectivity for larger protein pockets.

Biological Activity

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-phenoxyphenyl)glycinamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a tetrahydrothiophene ring and a phenoxyphenyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C19H21N3O5S
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 1190243-87-8

The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which is critical for its potential therapeutic applications.

Key Mechanisms Identified :

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes linked to lipid biosynthesis and other metabolic processes.
  • Cellular Interaction : It appears to modulate cellular functions by binding to specific receptors and influencing signal transduction pathways.

Research Findings

Recent studies have explored the compound's activity in various biological contexts:

  • Antiproliferative Effects : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines. For instance, it has been tested against HeLa cervical cancer cells, showing promising IC50 values that suggest effective inhibition of cell growth.
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory activity, likely due to its ability to modulate inflammatory pathways at the cellular level.
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with target proteins. These studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, enhancing its binding affinity.

Case Studies

Several case studies have highlighted the biological activity of related compounds in the same class:

  • A study on similar glycinamide derivatives indicated that modifications in their structure could lead to enhanced anticancer activity and reduced toxicity profiles in vitro .
  • Another investigation into compounds with tetrahydrothiophene rings revealed their potential as effective inhibitors of key metabolic enzymes, suggesting a broader applicability for compounds like this compound in drug development.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cell lines (IC50 values reported)
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with lipid biosynthesis enzymes

Molecular Docking Results

CompoundBinding Affinity (kcal/mol)Target Protein
This compound-9.5VEGFR-2
Related Glycinamide Derivative-8.7GAR Tfase

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